molecular formula C19H20N2O4S2 B15182810 3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester CAS No. 103181-78-8

3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester

Cat. No.: B15182810
CAS No.: 103181-78-8
M. Wt: 404.5 g/mol
InChI Key: VZWGUYUBUKJXEI-SFHVURJKSA-N
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Description

3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester is a complex organic compound that features a pyridine ring, a thiazolidine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thioester under acidic or basic conditions.

    Attachment of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions where the methoxyphenoxy group is introduced.

    Formation of the pyridinecarbothioic acid ester: This final step could involve esterification reactions where the pyridinecarbothioic acid is reacted with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or in the development of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid esters: Compounds with similar pyridine-based structures.

    Thiazolidine derivatives: Compounds featuring the thiazolidine ring.

    Methoxyphenoxy compounds: Compounds containing the methoxyphenoxy group.

Uniqueness

3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

CAS No.

103181-78-8

Molecular Formula

C19H20N2O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

O-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] pyridine-3-carbothioate

InChI

InChI=1S/C19H20N2O4S2/c1-23-15-6-2-3-7-16(15)24-13-18-21(9-10-27-18)17(22)12-25-19(26)14-5-4-8-20-11-14/h2-8,11,18H,9-10,12-13H2,1H3/t18-/m0/s1

InChI Key

VZWGUYUBUKJXEI-SFHVURJKSA-N

Isomeric SMILES

COC1=CC=CC=C1OC[C@H]2N(CCS2)C(=O)COC(=S)C3=CN=CC=C3

Canonical SMILES

COC1=CC=CC=C1OCC2N(CCS2)C(=O)COC(=S)C3=CN=CC=C3

Origin of Product

United States

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